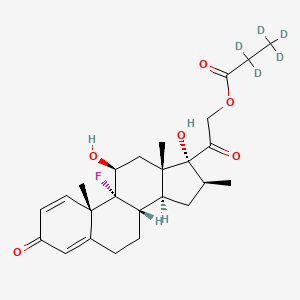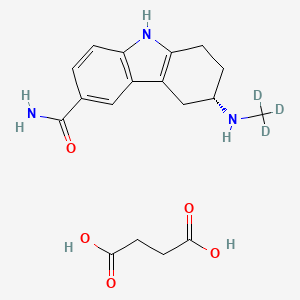
Asperglaucin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asperglaucin B is an alkylated salicylaldehyde derivative isolated from the fungus Aspergillus chevalieri SQ-8. This compound exhibits significant antibacterial properties, particularly against plant pathogens such as Pseudomonas syringae pv actinidae and Bacillus cereus
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Asperglaucin B involves the isolation of the compound from the endolichenic fungus Aspergillus chevalieri SQ-8. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that the compound is an alkylated salicylaldehyde derivative, suggesting that its synthesis may involve alkylation reactions of salicylaldehyde derivatives under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-established, primarily due to its recent discovery and ongoing research. The compound is typically obtained through fermentation processes involving the cultivation of Aspergillus chevalieri SQ-8 under specific conditions that promote the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Asperglaucin B undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can occur at specific functional groups within the this compound molecule, leading to the formation of substituted derivatives
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted compounds with altered chemical properties .
Aplicaciones Científicas De Investigación
Asperglaucin B has a wide range of scientific research applications, including:
-
Chemistry: this compound is used as a model compound for studying alkylated salicylaldehyde derivatives and their chemical properties. It serves as a reference compound for developing new synthetic methodologies and exploring reaction mechanisms .
-
Biology: In biological research, this compound is investigated for its antibacterial properties. It has shown potent activity against plant pathogens, making it a potential candidate for developing new agrochemical bactericides .
-
Medicine: this compound’s antibacterial activity also extends to medical research, where it is studied for its potential use in treating bacterial infections. Its ability to alter the external structure of bacterial cells and cause membrane rupture makes it a promising candidate for developing new antibiotics .
-
Industry: this compound’s unique chemical structure and bioactivity make it a valuable compound for industrial applications, particularly in the development of new antimicrobial agents and agrochemicals .
Mecanismo De Acción
The mechanism of action of Asperglaucin B involves its interaction with bacterial cell membranes. This compound alters the external structure of bacterial cells, leading to the rupture or deformation of the cell membranes. This disruption of the cell membrane integrity results in the inhibition of bacterial growth and ultimately leads to cell death . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with specific membrane components to exert its antibacterial effects .
Comparación Con Compuestos Similares
Asperglaucin B is part of a group of alkylated salicylaldehyde derivatives and prenylated indole alkaloids isolated from Aspergillus chevalieri SQ-8. Similar compounds include:
Asperglaucin A: Another alkylated salicylaldehyde derivative with similar antibacterial properties
Neoechinulin F: A prenylated indole alkaloid with distinct chemical properties and bioactivities
Uniqueness: this compound is unique due to its specific alkylation pattern and potent antibacterial activity against plant pathogens. Its ability to alter bacterial cell membranes and cause membrane rupture distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
7-heptyl-6-hydroxy-2,2-dimethylchromene-8-carbaldehyde |
InChI |
InChI=1S/C19H26O3/c1-4-5-6-7-8-9-15-16(13-20)18-14(12-17(15)21)10-11-19(2,3)22-18/h10-13,21H,4-9H2,1-3H3 |
Clave InChI |
LXXMLVSDFZLIEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C=C2C=CC(OC2=C1C=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


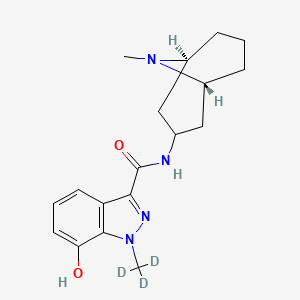
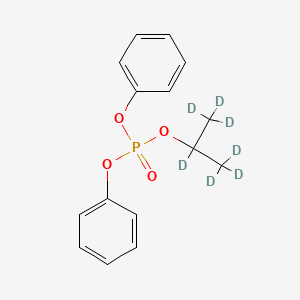
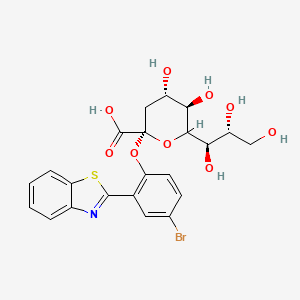
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
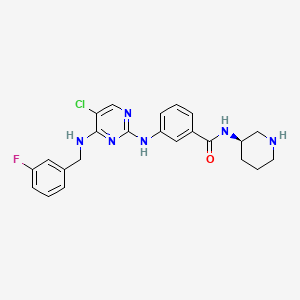
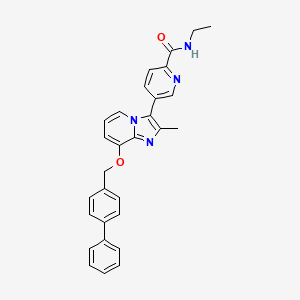
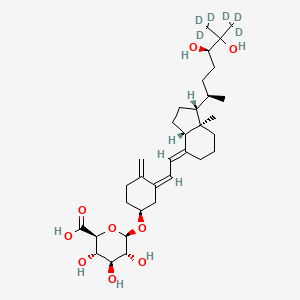
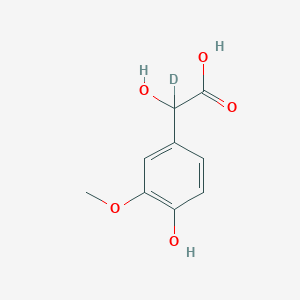

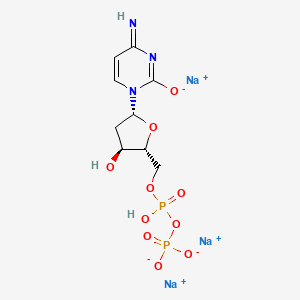
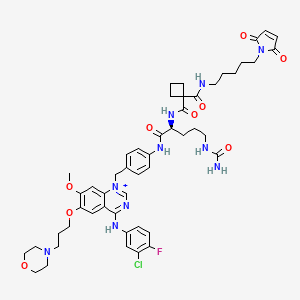
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
